![molecular formula C16H14O3 B15279354 4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15279354.png)
4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that features a biphenyl core with an oxopropoxy group and a carbaldehyde group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The oxopropoxy group can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-methanol.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
作用機序
The mechanism by which 4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity .
類似化合物との比較
Similar Compounds
1,1-Bis(4-(2-oxopropoxy)phenyl)cyclohexane: Similar structure but with a cyclohexane core.
4’-(2-Butoxy-propoxy)-4-octyl-biphenyl: Similar structure but with a butoxy group instead of an oxopropoxy group.
Uniqueness
4-(2-Oxopropoxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an oxopropoxy group and a carbaldehyde group on the biphenyl core
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
2-(2-oxopropoxy)-5-phenylbenzaldehyde |
InChI |
InChI=1S/C16H14O3/c1-12(18)11-19-16-8-7-14(9-15(16)10-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChIキー |
KORNKCGUPKZFKA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
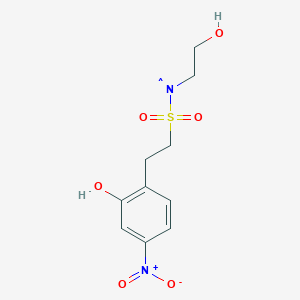
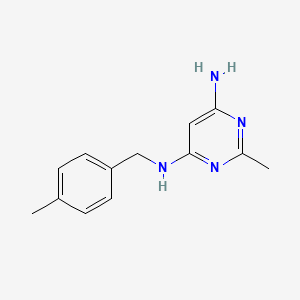
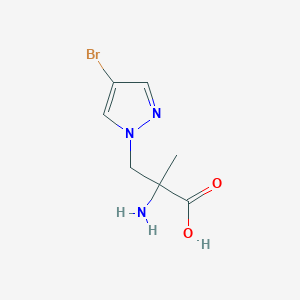
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

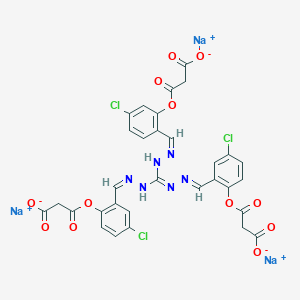
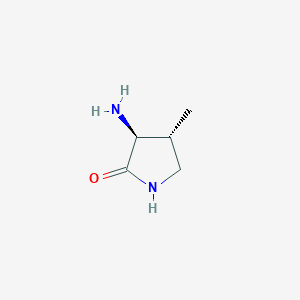
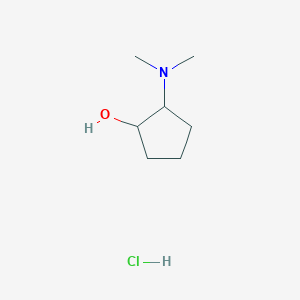
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
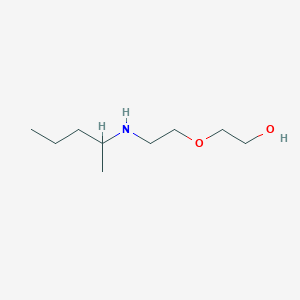
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)

